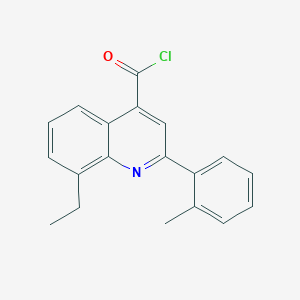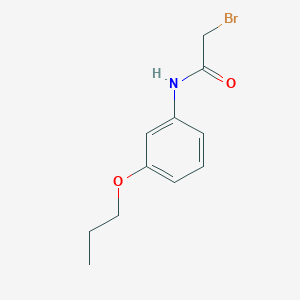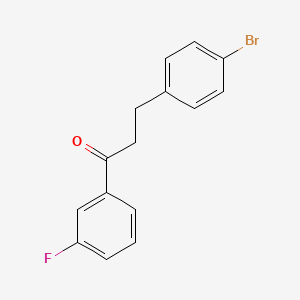
3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one
Descripción general
Descripción
3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one, also known as 4-bromo-3-fluorophenylpropane-1-one, is an important organic compound used in many scientific research applications. It is an organofluorine compound with a wide range of applications in areas such as medicinal chemistry, materials science, and organic synthesis. This compound has been used in various research studies, as it has a range of interesting properties that make it an ideal candidate for use in synthesis and research.
Aplicaciones Científicas De Investigación
Structural Properties and Quantum Chemical Analysis
A study on a closely related chalcone derivative, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, demonstrated the synthesis and crystallization of this compound. It provided an in-depth analysis of its molecular structure, crystal packing, and spectral properties using X-ray diffraction, NMR, UV-Vis spectroscopy, and quantum chemical methods. The research highlighted the compound's optimized structure and electronic properties, showcasing its potential in materials science applications (Zaini et al., 2018).
Crystal Structure and Hirshfeld Surface Analysis
Another study focused on a derivative, (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, discussing its crystal structure and two-dimensional layered structure facilitated by C—H⋯π interactions. This research emphasized the compound's potential for further study in the field of crystal engineering and materials science (Atioğlu et al., 2019).
Synthesis and Application in Pharmacology
The synthesis of N‐(3‐[18F]Fluoropropyl)‐2β‐carbomethoxy‐3β‐(4-iodophenyl)nortropane ([18F]FP‐β‐CIT) from a bromo-fluoropropane derivative showcased its application in pharmacology, specifically in developing radiotracers for neuroimaging. This work illustrates the compound's relevance in creating diagnostic tools for neurological conditions (Klok et al., 2006).
Antimicrobial Properties
Research on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, which share structural similarities with the compound , revealed significant in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant Candida strains. This study opens avenues for the development of new antifungal agents with potential clinical applications (Buchta et al., 2004).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXXJLCEFKMYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1531022.png)
![1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B1531024.png)
![({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B1531025.png)
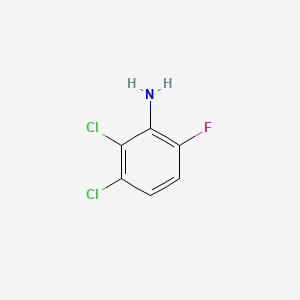
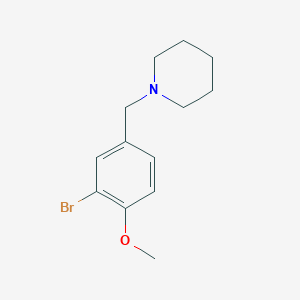
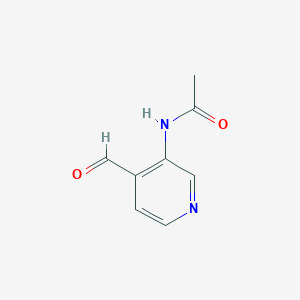
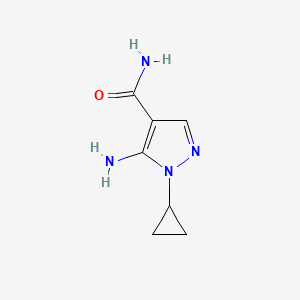
![2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1531033.png)
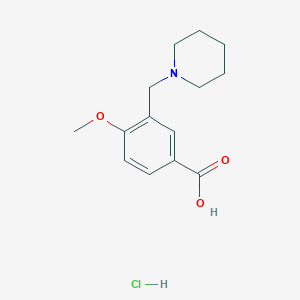
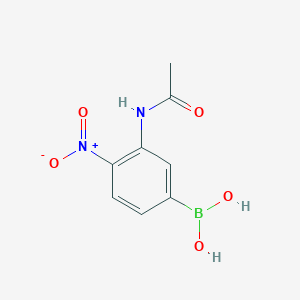
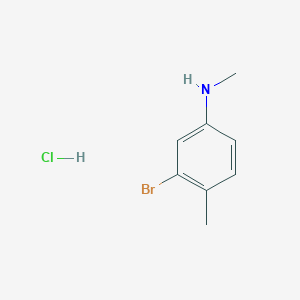
![2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine](/img/structure/B1531038.png)
